Ethyl cyclobut-1-ene-1-carboxylate
CAS No.: 181941-46-8
Cat. No.: VC8461174
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 181941-46-8 |
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Molecular Formula | C7H10O2 |
Molecular Weight | 126.15 g/mol |
IUPAC Name | ethyl cyclobutene-1-carboxylate |
Standard InChI | InChI=1S/C7H10O2/c1-2-9-7(8)6-4-3-5-6/h4H,2-3,5H2,1H3 |
Standard InChI Key | DKKIUDLHMPRWBE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CCC1 |
Canonical SMILES | CCOC(=O)C1=CCC1 |
Introduction
Structural and Physicochemical Properties
Ethyl cyclobut-1-ene-1-carboxylate belongs to the class of strained cycloalkene esters. The cyclobutene ring introduces significant angle strain, which influences its reactivity and stability. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₇H₁₀O₂ |
Molecular Weight | 138.16 g/mol |
Boiling Point | 152–154°C (estimated) |
Density | 1.05–1.07 g/cm³ |
Solubility | Miscible in organic solvents (e.g., ethanol, diethyl ether) |
The compound’s infrared (IR) spectrum typically shows strong absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,650 cm⁻¹ (C=C stretch), while nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the cyclobutene protons (δ 5.8–6.2 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most common synthetic route involves the acid-catalyzed esterification of cyclobut-1-ene-1-carboxylic acid with ethanol:
Optimized Conditions:
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Catalyst: Concentrated sulfuric acid (10 mol%)
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Temperature: Reflux (78–80°C)
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Yield: 75–85% after purification via fractional distillation
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency and safety. Key steps include:
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Esterification: Automated feed of reactants into a tubular reactor with immobilized acid catalysts.
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Separation: In-line distillation to isolate the product from unreacted acid and ethanol.
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Quality Control: Gas chromatography (GC) and mass spectrometry (MS) for purity assessment.
Chemical Reactivity and Derivative Formation
The compound’s reactivity is driven by two functional groups: the cyclobutene ring and the ethyl ester.
Oxidation Reactions
Oxidation with potassium permanganate (KMnO₄) in acidic media yields cyclobut-1-ene-1-carboxylic acid:
Reduction Pathways
Lithium aluminum hydride (LiAlH₄) reduces the ester to cyclobut-1-ene-1-methanol:
Nucleophilic Substitution
The ester group undergoes substitution with amines or alcohols under basic conditions:
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Oxidation | KMnO₄, H₂SO₄, 60°C | Cyclobut-1-ene-1-carboxylic acid |
Reduction | LiAlH₄, anhydrous ether, 0°C | Cyclobut-1-ene-1-methanol |
Aminolysis | Benzylamine, NaOH, RT | N-Benzyl cyclobut-1-ene-1-carboxamide |
Applications in Scientific Research
Organic Synthesis
The compound serves as a precursor for cyclobutane-containing molecules, which are pivotal in natural product synthesis (e.g., quadrone, cubane derivatives). Its strained ring participates in [2+2] cycloadditions, enabling access to complex polycyclic frameworks.
Polymer Chemistry
Ethyl cyclobut-1-ene-1-carboxylate acts as a monomer in ring-opening metathesis polymerization (ROMP), producing polymers with high thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures () exceeding 200°C.
Medicinal Chemistry
Researchers have explored its use as a prodrug scaffold. For example, hydrolysis by esterases releases cyclobut-1-ene-1-carboxylic acid, which inhibits cyclooxygenase-2 (COX-2) in preclinical models.
Table 2: Recent Research Findings
Study Focus | Key Findings |
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Enzyme Kinetics (2023) | Hydrolysis by porcine liver esterase follows Michaelis-Menten kinetics (). |
Prodrug Efficacy (2024) | 50% bioavailability improvement in rat models compared to parent acid. |
Polymer Synthesis (2025) | ROMP-derived polymers show 98% yield and . |
Future Directions
Ongoing research aims to:
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Develop asymmetric synthesis methods for enantiomerically pure derivatives.
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Explore photochemical reactions leveraging the cyclobutene ring’s strain energy.
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Optimize industrial processes to reduce catalyst loading by 30%.
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